molecular formula C14H15FN2OS B2762338 N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide CAS No. 1311464-18-2

N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide

Cat. No. B2762338
CAS RN: 1311464-18-2
M. Wt: 278.35
InChI Key: IELHNRNXAMAJFI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been developed as a potential cancer immunotherapy agent due to its ability to enhance T cell function and reduce tumor growth.

Mechanism of Action

N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide targets the adenosine A2A receptor, a G protein-coupled receptor that is highly expressed on immune cells, including T cells. Adenosine is an immunosuppressive molecule that is produced in high amounts in the tumor microenvironment. By blocking the A2A receptor, N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide prevents the immunosuppressive effects of adenosine and enhances T cell function. This leads to increased tumor cell death and reduced tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on T cells, N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has also been shown to have anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of cancer. N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has also been shown to reduce the number of regulatory T cells, which are immune cells that suppress the immune response. This further enhances the anti-tumor effects of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide is its specificity for the adenosine A2A receptor. This reduces the potential for off-target effects and improves the safety profile of the drug. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide is its short half-life, which requires frequent dosing in preclinical models. Another limitation is the potential for resistance to develop over time, as seen with other cancer immunotherapies.

Future Directions

There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide. One direction is to investigate the optimal dosing and scheduling of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide in combination with other immunotherapies. Another direction is to explore the potential for N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide in other types of cancer, including breast cancer and pancreatic cancer. Finally, there is a need for clinical trials to determine the safety and efficacy of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide in humans.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide involves several steps, including the reaction of 2-fluorothiophenol with chloroacetonitrile, followed by the reaction of the resulting intermediate with cyclopropylamine. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to produce high yields of pure N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has been extensively studied in preclinical models of cancer, including melanoma, lung cancer, and colorectal cancer. In these studies, N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has been shown to enhance T cell function and reduce tumor growth, both as a single agent and in combination with other immunotherapies. N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has also been shown to synergize with anti-PD-1 and anti-CTLA-4 antibodies, two other cancer immunotherapy agents.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(2-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c15-12-3-1-2-4-13(12)19-10-7-14(18)17(9-8-16)11-5-6-11/h1-4,11H,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELHNRNXAMAJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCSC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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